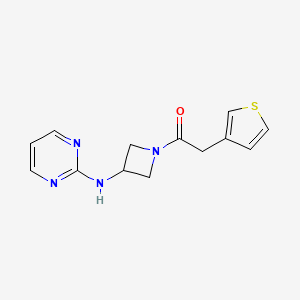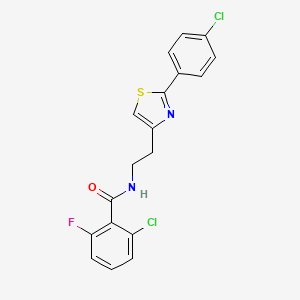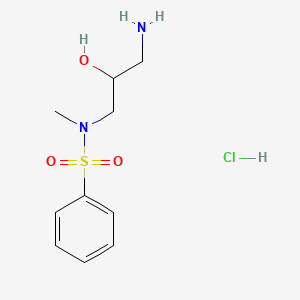![molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1](/img/structure/B2799706.png)
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, also known as DMAPA, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of glycine and has been shown to exhibit several biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK pathway. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant response and the regulation of cellular redox homeostasis. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit several biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and immune response. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to improve cognitive function and memory in animal studies, suggesting that it may have potential use in the treatment of Alzheimer's disease. Additionally, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit antitumor activity in several cancer cell lines, indicating that it may have potential use in cancer therapy.
実験室実験の利点と制限
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has several advantages for use in lab experiments, including its stability and solubility in aqueous solutions. However, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, including the exploration of its potential use in the treatment of Alzheimer's disease, cancer, and other oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid and its potential use in drug delivery systems. Finally, the development of more efficient and cost-effective synthesis methods for 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid may expand its use in scientific research.
合成法
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be synthesized using a variety of methods, including the reaction of glycine with dimethylamine and propylene oxide. Another method involves the reaction of glycine with dimethylamine and chloroacetic acid, followed by esterification with isopropyl alcohol. The purity of the synthesized compound can be improved using techniques such as recrystallization and column chromatography.
科学的研究の応用
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been studied extensively for its potential use in several scientific research applications, including as a pH-sensitive drug delivery system, as a potential treatment for Alzheimer's disease, and as an anti-inflammatory agent. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to exhibit antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYDYXIJKXMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)
![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)
